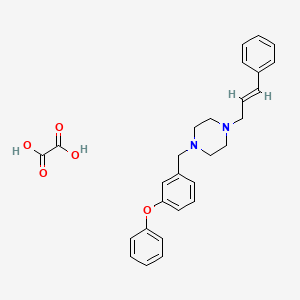

![molecular formula C17H17N3O B5500298 1-[(3-苯基-2-喹喔啉基)氨基]-2-丙醇](/img/structure/B5500298.png)

1-[(3-苯基-2-喹喔啉基)氨基]-2-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to quinoxaline involves intricate organic reactions, often requiring specific conditions for successful outcomes. For example, the synthesis of quinoxaline derivatives involves reactions with amino alcohols and carboxylic acids, leading to a variety of salts and polymorphs with distinct hydrogen bonding and π...π stacking interactions (Podjed & Modec, 2022). Another approach utilizes Michael reactions for the synthesis of quinoxaline sulfanyl derivatives, showcasing the versatility of quinoxaline chemistry in yielding compounds with significant biological activities (El Rayes et al., 2019).

Molecular Structure Analysis

Quinoxaline derivatives exhibit a wide range of molecular structures, often influenced by their synthesis pathways. The structural diversity is evident in their hydrogen bonding patterns, polymorphism, and connectivity motifs, as demonstrated in amino alcohol salts with quinaldinate (Podjed & Modec, 2022). These structural features are critical for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Quinoxaline compounds participate in a variety of chemical reactions, forming complex structures with potential pharmacological applications. The chemoselective Michael reaction, for instance, is pivotal in creating quinoxaline derivatives with anticancer properties (El Rayes et al., 2019). These reactions underscore the chemical versatility and potential utility of quinoxaline derivatives in medicinal chemistry.

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and structural configuration. For example, the polymorphism observed in amino alcohol salts with quinaldinate reveals significant variations in crystalline structure and connectivity patterns, which in turn affect their physical properties (Podjed & Modec, 2022).

科学研究应用

氢键和多态性

Podjed 和 Modec (2022) 的研究调查了氨基醇,包括类似于 1-[(3-苯基-2-喹喔啉基)氨基]-2-丙醇的化合物,以了解它们的氢键和多态性。他们的研究揭示了这些化合物中不同的氢键和 π...π 堆积相互作用,导致不同的连通性基序,这可能与各种科学应用相关,例如材料科学和药物 (Podjed & Modec, 2022).

合成研究和衍生物

SuamiTetsuo 等人 (1956) 对环氧乙烷化合物进行了研究,包括结构上与 1-[(3-苯基-2-喹喔啉基)氨基]-2-丙醇相关的 2,3-环氧-3-苯基-1-丙醇的氨解。这项研究有助于了解类似化合物的各种衍生物的合成和潜在应用 (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).

缓蚀

Olasunkanmi 和 Ebenso (2019) 探索了基于喹喔啉的丙酮作为低碳钢腐蚀抑制剂的用途。他们对抑制作用和保护膜形成的发现可能表明 1-[(3-苯基-2-喹喔啉基)氨基]-2-丙醇在防腐中的潜在应用 (Olasunkanmi & Ebenso, 2019).

抗抑郁药中的手性合成

Y. Choi 等人 (2010) 探索了使用酵母还原酶不对称合成 3-氯-1-苯基-1-丙醇,用作抗抑郁药中的手性中间体。这项研究表明,与 1-[(3-苯基-2-喹喔啉基)氨基]-2-丙醇结构相关的化合物可能在手性药物中间体的合成中得到应用 (Y. Choi et al., 2010).

抗疟疾活性

Werbel 等人 (1986) 调查了与 1-[(3-苯基-2-喹喔啉基)氨基]-2-丙醇结构相关的系列化合物的合成和抗疟疾活性。这项研究提供了对这些化合物在抗疟疾药物中潜在应用的见解 (Werbel et al., 1986).

属性

IUPAC Name |

1-[(3-phenylquinoxalin-2-yl)amino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(21)11-18-17-16(13-7-3-2-4-8-13)19-14-9-5-6-10-15(14)20-17/h2-10,12,21H,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQNSIJKQLDSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Phenylquinoxalin-2-yl)amino]propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)

![2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)

![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)

![9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5500275.png)

![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)

![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)

![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500306.png)

![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)

![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)